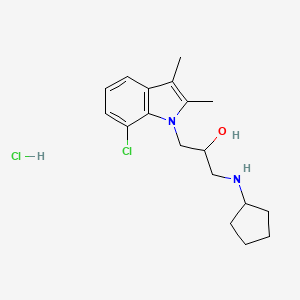
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H26Cl2N2O and its molecular weight is 357.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 273.76 g/mol
- IUPAC Name : this compound
This compound features an indole ring substituted with chlorine and methyl groups, along with a cyclopentylamino side chain, which may contribute to its unique biological properties.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to This compound . For instance, derivatives of indole have shown promising activity against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may be effective alternatives to traditional antifungals like fluconazole .
Anticancer Potential
The indole scaffold is known for its anticancer properties. Compounds with similar structures have been studied for their ability to inhibit KRAS mutations associated with various cancers. For example, certain indole derivatives have been shown to inhibit the GTP exchange in KRAS G12C mutations, which are prevalent in lung adenocarcinomas . This suggests that the compound may possess similar anticancer mechanisms.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer and fungal metabolism.
- Modulation of Signaling Pathways : Influencing pathways such as those regulated by sphingosine kinase, which plays a role in cell proliferation and survival .
Safety Profile
Safety assessments are crucial for any therapeutic compound. In vitro studies evaluating cytotoxicity on human cell lines have indicated that many indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Case Study 1: Antifungal Efficacy
A study evaluating the antifungal activity of various indole derivatives found that a specific derivative exhibited an MIC of 0.00035 µg/mL against C. albicans, significantly outperforming fluconazole (MIC = 0.020 µg/mL). This indicates a strong potential for developing new antifungal agents based on this chemical structure .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer efficacy of indole derivatives against KRAS-driven tumors, one compound demonstrated an IC50 value of 0.299 µM in cellular assays, showcasing its potential as a therapeutic agent against resistant cancer types .
Table 1: Biological Activity Summary
Propriétés
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclopentylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.ClH/c1-12-13(2)21(18-16(12)8-5-9-17(18)19)11-15(22)10-20-14-6-3-4-7-14;/h5,8-9,14-15,20,22H,3-4,6-7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXJYCRIAILLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC3CCCC3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














